N-Phenylbenzenesulfonamide
Overview
Description
N-Phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol . It is also known by other names such as benzenesulfonamide, this compound, and benzenesulfoanilide . This compound consists of a benzene ring linked to a sulfonamide group, making it a member of the benzenesulfonamide family .
Mechanism of Action
Target of Action
N-Phenylbenzenesulfonamide, also known as Benzenesulfonanilide, is a type of sulfonamide compound . Sulfonamides are known to have antibacterial action, which stems from the competitive inhibition of p-aminobenzoic acid in the folic acid metabolism cycle . This prevents bacterial multiplication .
Mode of Action
It is known that sulfonamides, in general, are competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . By inhibiting this process, they prevent the production of DNA in bacteria, thus inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By acting as a competitive antagonist of PABA, it inhibits the synthesis of folic acid, an essential component for the production of DNA in bacteria . This results in the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pka values of sulfonamide drugs can be predicted using equilibrium bond lengths . This information can be useful in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it inhibits the production of DNA in bacteria, thus preventing their multiplication .
Biochemical Analysis
Biochemical Properties
N-Phenylbenzenesulfonamide has been found to act as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This involves the solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
Cellular Effects
This compound has been shown to have effects on human bone marrow mesenchymal stem cells (h-BMMSCs). Certain synthesized compounds of this compound increased both lipid droplets formation and Alkaline Phosphatase (ALP) activity .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Subcellular Localization
Tools like LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylbenzenesulfonamide can be synthesized by reacting isothiocyanatobenzene with mafenide hydrochloride. This reaction forms benzenesulfonamide as an intermediate, which then undergoes a cyclization reaction to form the final product. The reaction conditions typically involve the use of solvents such as methanol and require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, benzenesulfonanilide is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Phenylbenzenesulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-Phenylbenzenesulfonamide can be compared with other similar compounds such as:
Benzenesulfonamide: Similar structure but lacks the phenyl group attached to the sulfonamide.
This compound: Similar structure but with different substituents on the benzene ring.
Benzenesulfoanilide: Another name for benzenesulfonanilide, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with various biological targets and exhibit a range of biological activities. Its derivatives have shown potent inhibitory activity against enzymes and receptors, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGWFWQVYXATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168371 | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-25-7 | |
Record name | N-Phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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